molecular formula C13H21NO3 B3164514 Propyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893574-38-4

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No. B3164514
CAS RN: 893574-38-4
M. Wt: 239.31 g/mol
InChI Key: ANKQTATYHPSMFQ-UHFFFAOYSA-N
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Description

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine, also known as N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine, is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 . This compound is commonly used in scientific experiments.


Molecular Structure Analysis

The molecular structure of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine consists of a propyl group attached to a trimethoxyphenylmethylamine group . The exact structure can be found in the MOL file associated with its ChemicalBook entry .


Chemical Reactions Analysis

While specific chemical reactions involving Propyl[(2,3,4-trimethoxyphenyl)methyl]amine are not available, compounds containing the trimethoxyphenyl (TMP) group have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins and receptors .

Scientific Research Applications

Anti-Cancer Effects

Compounds containing the Trimethoxyphenyl (TMP) group, such as Propyl[(2,3,4-trimethoxyphenyl)methyl]amine, have displayed notable anti-cancer effects. They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial and Anti-Fungal Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

5. Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Synthesis of New Derivatives

A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .

8. Design and Synthesis of Novel Compounds In a study, a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step .

Future Directions

The trimethoxyphenyl (TMP) group, which is part of the structure of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, it could be concluded that compounds like Propyl[(2,3,4-trimethoxyphenyl)methyl]amine could have potential applications across a wide range of biomedical fields .

properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h6-7,14H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQTATYHPSMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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